molecular formula C18H28O7S B611430 Tos-PEG3-t-butyl ester CAS No. 850090-13-0

Tos-PEG3-t-butyl ester

Cat. No. B611430
M. Wt: 388.48
InChI Key: ATHTXRBMNTZSMB-UHFFFAOYSA-N
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Description

Tos-PEG3-t-butyl ester is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular formula of Tos-PEG3-t-butyl ester is C18H28O7S . It has a molecular weight of 388.48 g/mol . The structure contains a t-butyl ester and a tosyl group .


Chemical Reactions Analysis

The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions . This suggests that Tos-PEG3-t-butyl ester can undergo various chemical reactions, particularly those involving nucleophilic substitution at the tosyl group.


Physical And Chemical Properties Analysis

Tos-PEG3-t-butyl ester has a molecular weight of 388.48 g/mol . Its molecular formula is C18H28O7S . The hydrophilic PEG spacer increases its solubility in aqueous media .

Scientific Research Applications

Battery Technology Development

Tos-PEG3-t-butyl ester compounds are utilized in the development of quasi-solid-state copolymer electrolytes for lithium-sulfur batteries. These electrolytes, like PEGDA-P(BA-co-[EVIm]TFSI) QPE-IL, are designed to mitigate the shuttle effect of lithium polysulfides, enhancing the battery's performance in terms of discharge capacity, cycle stability, and rate performance (Cai et al., 2019).

Drug Delivery Systems

Tos-PEG3-t-butyl ester derivatives like α-tocopheryl polyethylene glycol succinate (TPGS) show promise in drug delivery systems. The conjugation of TPGS with anticancer agents enhances the bioavailability of poorly absorbed drugs, with the potential to induce apoptosis more effectively than its non-PEGylated counterparts (Youk et al., 2005).

Material Science

These ester compounds are also significant in material science. For example, they are used in the development of thermal lithography techniques for bioconjugation on micro and nanometer scales. The activation of tert-butyl ester moieties in block copolymer films, like polystyrene-block-poly(tert-butyl acrylate), facilitates the formation of carboxylic acid groups for surface chemical modification (Duvigneau et al., 2008).

Nanotechnology

In nanotechnology, Tos-PEG3-t-butyl ester derivatives are used to create nanoparticles for drug encapsulation and delivery. For instance, polyurethanes consisting of PEG and L-lysine ester diisocyanate demonstrate temperature-responsive behavior in aqueous solutions, making them suitable for creating nanoparticles with controlled drug release properties (Sun et al., 2011).

Polymer Chemistry

The synthesis of multi-block copolymers containing poly(ester–amide) segments with an ordered side group sequence is another application. Techniques like multicomponent polymerization based on the Passerini reaction use tert-butyl isocyanoacetate and functional aldehydes to create these complex structures (Lv et al., 2013).

Safety And Hazards

The safety data sheet for Tos-PEG3-t-butyl ester suggests avoiding contact with skin and eyes, and avoiding inhalation of vapour or mist . It also suggests using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

tert-butyl 3-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O7S/c1-15-5-7-16(8-6-15)26(20,21)24-14-13-23-12-11-22-10-9-17(19)25-18(2,3)4/h5-8H,9-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHTXRBMNTZSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tos-PEG3-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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